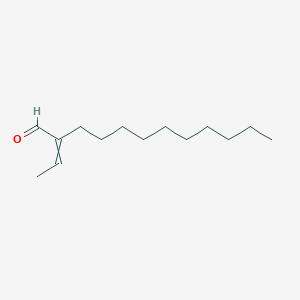
2-Ethylidenedodecanal
Vue d'ensemble
Description
2-Ethylidenedodecanal, also known as EDDA, is a synthetic compound that belongs to the class of aldehydes. It is widely used in the fragrance industry due to its unique odor profile that resembles a green, leafy, and fruity scent. However, recent scientific research has revealed its potential as a bioactive compound with various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Ethylidenedodecanal is not fully understood. However, it is believed to interact with various receptors in the human body, including the GABA-A receptor, which is responsible for regulating anxiety levels. Additionally, 2-Ethylidenedodecanal has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory molecules in the body.
Biochemical and Physiological Effects
2-Ethylidenedodecanal has been shown to have various biochemical and physiological effects. It has been shown to reduce stress and anxiety levels in humans, as well as have anti-inflammatory and anti-cancer properties. Additionally, 2-Ethylidenedodecanal has been shown to have antioxidant properties, protecting the body from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethylidenedodecanal in lab experiments is its unique odor profile, which allows for easy detection and quantification. Additionally, 2-Ethylidenedodecanal is a stable compound that can be easily synthesized and purified. However, one limitation of using 2-Ethylidenedodecanal in lab experiments is its limited solubility in aqueous solutions, making it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for the study of 2-Ethylidenedodecanal. One area of research is the development of 2-Ethylidenedodecanal-based therapies for various inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethylidenedodecanal and its interactions with various receptors in the human body. Furthermore, the potential use of 2-Ethylidenedodecanal as a natural fragrance in personal care products and perfumes should be explored.
Applications De Recherche Scientifique
2-Ethylidenedodecanal has been extensively studied for its potential as a bioactive compound. Its unique odor profile has been shown to have a calming effect on the human brain, reducing stress and anxiety levels. Furthermore, recent studies have shown that 2-Ethylidenedodecanal has anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases such as arthritis and asthma. Additionally, 2-Ethylidenedodecanal has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
2-ethylidenedodecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMWLNGRXCLMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711284 | |
| Record name | 2-Ethylidenedodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylidenedodecanal | |
CAS RN |
648893-99-6 | |
| Record name | 2-Ethylidenedodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



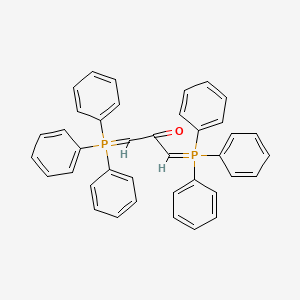

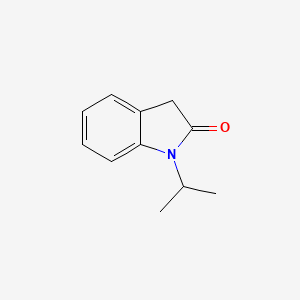
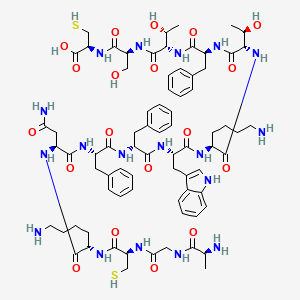
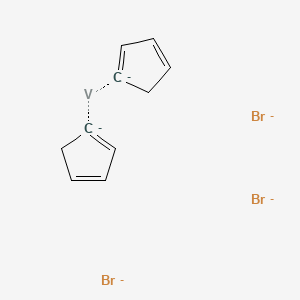


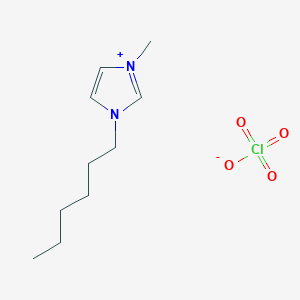
![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)




